molecular formula C24H30N4O B11358570 2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11358570
M. Wt: 390.5 g/mol
InChI Key: SMQLOQNOIBVACI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide is a complex organic compound featuring a benzimidazole core, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopropane to introduce the propyl group.

    Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution, where the benzimidazole derivative reacts with piperidine in the presence of a suitable base.

    Benzamide Formation: Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.

    Reduction: Reduction reactions can target the nitro groups if present in the benzimidazole core.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, 2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide likely involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide: Lacks the propyl group, which may affect its binding properties.

    N-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide: Lacks both the methyl and propyl groups, potentially reducing its efficacy.

    2-methyl-N-[2-(morpholin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide: Contains a morpholine ring instead of piperidine, which may alter its pharmacological profile.

Uniqueness

The unique combination of the benzimidazole core, piperidine ring, and benzamide moiety in 2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H30N4O/c1-3-13-28-22-12-11-19(25-24(29)20-10-6-5-9-18(20)2)16-21(22)26-23(28)17-27-14-7-4-8-15-27/h5-6,9-12,16H,3-4,7-8,13-15,17H2,1-2H3,(H,25,29)

InChI Key

SMQLOQNOIBVACI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)N=C1CN4CCCCC4

Origin of Product

United States

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